2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride

Description

BenchChem offers high-quality 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

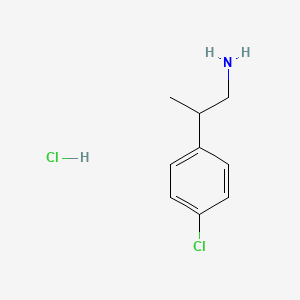

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7(6-11)8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPMRVSAKBTCBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(4-Chlorophenyl)propan-1-amine Hydrochloride as a Selective MAO-B Inhibitor

Executive Summary

As a Senior Application Scientist, I approach the characterization of 2-(4-Chlorophenyl)propan-1-amine hydrochloride (commonly referred to as p-chloro-

This whitepaper provides a comprehensive technical breakdown of p-CMPEA’s physicochemical properties, its unique pharmacodynamic profile, and field-proven, self-validating experimental protocols for evaluating its enzymatic kinetics.

Structural Chemistry & Physicochemical Profiling

Understanding the baseline properties of p-CMPEA is critical for assay design, particularly regarding its solubility, membrane permeability, and stability in aqueous buffers. The hydrochloride salt form ensures high water solubility, making it ideal for in vitro enzymatic assays and in vivo dosing.

Table 1: Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 2-(4-chlorophenyl)propan-1-amine;hydrochloride |

| Common Synonyms | p-chloro- |

| CAS Number | 75425-55-7 (HCl salt) / 4806-79-5 (Free base) |

| Molecular Formula | C9H13Cl2N (HCl salt) |

| Molecular Weight | 206.11 g/mol |

| Stereochemistry | 1 Chiral Center at the |

| Primary Target | Monoamine Oxidase B (MAO-B) |

Pharmacodynamics: The MAO-B Selectivity Paradigm

The clinical and research value of p-CMPEA lies in its exceptional selectivity. Monoamine oxidase exists in two isoforms: MAO-A (which preferentially oxidizes serotonin and norepinephrine) and MAO-B (which prefers phenethylamine and benzylamine). Dopamine is metabolized by both.

According to foundational kinetic studies, p-CMPEA acts as a competitive MAO-B-selective inhibitor with approximately a 620-fold higher sensitivity for MAO-B over MAO-A . The competitive nature indicates that p-CMPEA binds directly to the active site of the enzyme, temporarily occluding the catalytic core from endogenous substrates.

Fig 1. Mechanism of competitive, reversible MAO-B inhibition by p-CMPEA.

Table 2: Comparative Kinetic Profiling

To contextualize p-CMPEA's utility, we must compare it against other substrate-analogues. Unlike irreversible inhibitors (e.g., selegiline), p-CMPEA is short-acting, allowing for precise temporal control in experimental models.

| Compound | Target Preference | Inhibition Type | Selectivity Ratio | In Vivo Recovery Time |

| p-CMPEA | MAO-B | Competitive, Reversible | ~620-fold (MAO-B) | < 45 minutes |

| 5-FMT | MAO-A | Competitive, Reversible | ~18,000-fold (MAO-A) | ~24 hours |

| Amphetamine | Transporters (DAT/NET) | Weak/Mixed MAOI | Non-selective | N/A |

Self-Validating Experimental Methodologies

To ensure scientific integrity, any protocol measuring enzyme kinetics must be self-validating. The following methodologies are designed to isolate MAO-B activity while controlling for off-target noise.

Protocol 1: In Vitro Radiochemical Determination of MAO-B Inhibition

Objective: To determine the inhibition constant (

Step-by-Step Workflow:

-

Tissue Preparation: Homogenize rat brain tissue in 0.32 M sucrose. Centrifuge at 1,000 × g to remove cellular debris, then at 10,000 × g to isolate the crude mitochondrial pellet. Resuspend in 0.1 M phosphate buffer (pH 7.4).

-

Pre-incubation: Incubate 100

L of the mitochondrial suspension with varying concentrations of p-CMPEA (1 nM to 100-

Causality: This pre-incubation allows the reversible inhibitor to reach thermodynamic equilibrium with the enzyme prior to substrate introduction, preventing the underestimation of inhibitory potency.

-

-

Substrate Introduction: Add 14C-labeled phenethylamine (14C-PEA) to initiate the reaction.

-

Causality: PEA is a highly specific substrate for MAO-B. Utilizing a specific substrate eliminates the need for pharmacological MAO-A blocking agents, creating a cleaner, self-validating assay system.

-

-

Reaction Termination: After 20 minutes, terminate the reaction by adding 200

L of 3M HCl.-

Causality: Acidification instantly denatures the enzyme and protonates the unreacted amine substrate, ensuring it remains in the aqueous phase.

-

-

Extraction & Quantification: Extract the radiolabeled neutral/acidic metabolites (phenylacetic acid) into 1 mL of ethyl acetate. Centrifuge, isolate the organic layer, and quantify using liquid scintillation counting.

Fig 2. Step-by-step workflow for in vitro radiochemical MAO-B inhibition assay.

Protocol 2: In Vivo Reversibility Assay (Rodent Model)

Objective: To measure the time course of MAO-B enzyme recovery following acute p-CMPEA administration.

-

Administration: Inject mice intraperitoneally (i.p.) with a standardized dose of p-CMPEA.

-

Temporal Sampling: Sacrifice subjects at specific time intervals (e.g., 15, 30, 45, and 60 minutes post-injection).

-

Ex Vivo Analysis: Immediately extract and freeze the striatum and hypothalamus. Homogenize the tissue and subject it to the radiochemical assay (Protocol 1) without the pre-incubation step.

-

Validation: Studies demonstrate that MAO-B activity completely recovers to baseline control levels within 45 minutes , proving the inhibitor is short-acting and fully reversible in vivo.

Translational Implications in Drug Development

The pharmacological profile of p-CMPEA offers distinct advantages for neuropharmacological research. Irreversible, non-selective MAO inhibitors are notorious for the "cheese effect"—a potentially fatal hypertensive crisis triggered by the inability to metabolize dietary tyramine (primarily an MAO-A function).

Because p-CMPEA is both highly selective for MAO-B and reversible , it inherently bypasses this risk. If tyramine concentrations spike, the reversible nature of p-CMPEA allows tyramine to competitively displace the inhibitor, ensuring safe metabolism while still providing targeted dopaminergic and phenethylaminergic enhancement under baseline conditions. This makes the

References

-

Kinemuchi H, Arai Y, Toyoshima Y, Tadano T, Kisara K. (1988). Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro. Japanese Journal of Pharmacology.[Link]

-

Kim SK, Toyoshima Y, Arai Y, Kinemuchi H, Tadano T, Oyama K, Satoh N, Kisara K. (1991). Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons. Neuropharmacology.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16219122, 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride.[Link]

2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride chemical structure and IUPAC name

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride (CAS: 75425-55-7). Distinct from its neurotoxic isomer 4-Chloroamphetamine (4-CA), this

This document details the physicochemical profile, synthesis verification protocols, and handling standards required for high-integrity research. It is designed to prevent structural misidentification and ensure rigorous experimental reproducibility.

Structural Identity & Nomenclature

Precise nomenclature is the first line of defense against experimental error. This compound is a

Identification Data

| Parameter | Specification |

| IUPAC Name | 2-(4-Chlorophenyl)propan-1-amine hydrochloride |

| Common Synonyms | |

| CAS Number | 75425-55-7 |

| Molecular Formula | C |

| Molecular Weight | 206.11 g/mol |

| SMILES | CC(CN)C1=CC=C(C=C1)Cl.Cl |

| InChI Key | RTPMRVSAKBTCBG-UHFFFAOYSA-N |

Structural Isomerism (Critical Distinction)

Researchers must distinguish this target from its regioisomer to avoid confounding toxicological data.

-

Target (Topic): Methyl group at

(Position 2). Amine is primary, on a terminal methylene. -

Neurotoxin (4-CA): Methyl group at

(Position 1 relative to the phenyl ring in common numbering, or Position 2 in propane chain).

Figure 1: Structural divergence between the target

Physicochemical Profile

Understanding the solution-phase behavior is essential for formulation in in vitro and in vivo assays.

| Property | Value / Characteristic | Experimental Implication |

| Appearance | White to off-white crystalline solid | Discoloration indicates oxidation or free-base degradation. |

| Solubility (Water) | High (>50 mg/mL) | Ideal for saline-based physiological buffers (PBS, Krebs). |

| Solubility (DMSO) | Soluble (>100 mg/mL) | Use for high-concentration stock solutions. |

| pKa (Calculated) | ~9.5 (Amine) | Exists predominantly as a cation at physiological pH (7.4). |

| LogP | ~2.3 (Free base) | Moderate lipophilicity; crosses blood-brain barrier (BBB). |

| Hygroscopicity | Moderate | Store with desiccant; weigh rapidly to prevent mass error. |

Synthesis & Verification Protocols

For labs synthesizing this compound de novo or verifying vendor purity, the following workflow ensures structural fidelity.

Synthetic Route (Retrosynthetic Analysis)

The most robust synthesis avoids the use of phenylacetone precursors (controlled) by utilizing 2-(4-chlorophenyl)propanoic acid or its nitrile analog.

Figure 2: Recommended synthetic pathway via amide reduction, minimizing regulatory hurdles associated with ketone precursors.

Analytical Verification (Self-Validating System)

Do not rely solely on vendor COAs. Perform the following checks:

A. 1H-NMR Spectroscopy (DMSO-d6, 400 MHz)

-

Diagnostic Doublet: Look for a doublet at

ppm ( -

Aromatic Region: Two doublets (AA'BB' system) between

7.3–7.5 ppm, confirming the para-chloro substitution. -

Amine Protons: Broad singlet at

ppm (exchangeable with D

B. LC-MS (ESI+)

-

Target Ion:

(Free base mass). -

Isotope Pattern: Verify the Chlorine signature. The M+2 peak (

Cl) should be approximately 33% the height of the M peak (

Pharmacological Mechanism & Toxicology

While 4-CA is a serotonin releasing agent and neurotoxin, the

Mechanism of Action

-

Monoamine Transporter Substrate: The compound acts as a substrate for NET (Norepinephrine Transporter) and DAT (Dopamine Transporter), with reduced affinity for SERT (Serotonin Transporter) compared to its

-methyl isomer. -

Trace Amine Associated Receptor (TAAR) Agonism: Structural analogs suggest potential activity at TAAR1, modulating monoaminergic firing rates.

Comparative Toxicology

Unlike 4-CA, which causes long-term depletion of tryptophan hydroxylase (TPH), 2-(4-chlorophenyl)propan-1-amine lacks the steric conformation required to irreversibly oxidize the serotonin transporter active site. However, it should still be treated as a potential sympathomimetic capable of inducing hypertension and tachycardia in animal models.

Handling & Safety Standards

Hazard Classification: GHS07 (Irritant), GHS08 (Health Hazard - Suspected).

-

Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for stock solutions >10 mM), safety goggles, and lab coat.

-

Deactivation: Spills should be treated with 10% bleach solution to oxidize the amine before disposal.

-

Storage: Store at +4°C, desiccated. Solutions in DMSO are stable at -20°C for 3 months.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16219122, 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Retrieved from [Link]

- Fuller, R. W. (1992).Basic concepts in the pharmacology of serotonin uptake inhibitors.

- Nichols, D. E. (1994).Structure-activity relationships of serotonin neurotoxins. (Foundational text distinguishing -methyl vs -methyl toxicity profiles).

Technical Guide: Mechanism of Action of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride , also known as 4-Chloro-

Executive Summary

2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride (CAS: 75425-55-7) is a synthetic phenethylamine derivative characterized by a chlorine substitution at the para-position of the phenyl ring and a methyl group at the

This guide analyzes the compound's dual-action mechanism:

-

Enzymatic Modulation: High-affinity inhibition of MAO-B, preventing the catabolism of dopamine and phenethylamine.

-

Transporter Interaction: Modulation of serotonergic tone via the serotonin transporter (SERT), governed by the lipophilic 4-chloro substituent.

Chemical Identity & Structural Pharmacology

Structural Analysis

The molecule is a positional isomer of 4-chloroamphetamine. The shift of the methyl group from the

| Feature | 2-(4-Chlorophenyl)Propan-1-Amine | 4-Chloroamphetamine (4-CA) | Pharmacological Impact |

| Methyl Position | |||

| Ring Sub | 4-Chloro | 4-Chloro | Increases lipophilicity; enhances affinity for SERT. |

| MAO Interaction | Inhibitor (Selective MAO-B) | Substrate / Weak Inhibitor | p-CMPEA preserves dopamine/PEA pools. |

| Neurotoxicity | Low/Unknown | High (Serotonergic) |

Physicochemical Properties[1]

-

IUPAC Name: 2-(4-chlorophenyl)propan-1-amine hydrochloride[1]

-

Molecular Formula:

[1] -

Key Moiety:

-methylphenethylamine backbone.[1][2]

Core Mechanism of Action[2]

Primary Mechanism: Selective MAO-B Inhibition

The dominant mechanism of 2-(4-Chlorophenyl)Propan-1-Amine is the competitive inhibition of Monoamine Oxidase B (MAO-B) .

-

Selectivity: Research indicates a ~620-fold selectivity for MAO-B over MAO-A.[3]

-

Kinetics: The inhibition is reversible and short-acting.[4] Unlike irreversible propargylamines (e.g., selegiline), p-CMPEA does not form a covalent adduct with the flavin cofactor.

-

Functional Consequence: By inhibiting MAO-B, the compound increases synaptic concentrations of dopamine and trace amines (specifically

-phenylethylamine) in the striatum, without significantly affecting serotonin or norepinephrine degradation (which are primarily MAO-A substrates).

Secondary Mechanism: Serotonergic Modulation

While the

-

Uptake Inhibition: The compound acts as a reuptake inhibitor, blocking the clearance of 5-HT from the synaptic cleft.

-

Release: Evidence suggests it may facilitate carrier-mediated release of 5-HT, though with significantly reduced potency compared to

-methyl analogs.

Signaling Pathway Visualization

The following diagram illustrates the compound's dual action at the dopaminergic and serotonergic synapse.

Caption: Dual mechanism showing competitive inhibition of MAO-B (preserving Dopamine) and blockade of SERT (increasing Synaptic Serotonin).

Experimental Validation Protocols

To validate the mechanism of action described above, the following experimental workflows are recommended. These protocols distinguish between MAO inhibition and transporter-mediated release.

Protocol A: In Vitro MAO Isoform Selectivity Assay

Objective: Determine the

-

Preparation:

-

Source rat brain mitochondria or recombinant human MAO-A/B.

-

Substrates:

-Serotonin (for MAO-A) and

-

-

Incubation:

-

Pre-incubate enzyme with 2-(4-Chlorophenyl)Propan-1-Amine (concentration range:

to -

Add radiolabeled substrate and incubate for 10 minutes.

-

-

Termination & Extraction:

-

Stop reaction with 2M Citric Acid.

-

Extract metabolized product into organic solvent (toluene/ethyl acetate).

-

-

Quantification:

-

Measure radioactivity via liquid scintillation counting.

-

-

Validation Criteria:

-

MAO-B Selective:

. -

Competitive: Lineweaver-Burk plot shows intersection at the Y-axis (unchanged

, increased

-

Protocol B: Synaptosomal Uptake vs. Release Assay

Objective: Distinguish between reuptake inhibition and monoamine release.

| Step | Procedure |

| 1. Isolation | Prepare P2 synaptosomal fraction from rat striatum (DA) and hippocampus (5-HT). |

| 2. Loading | Pre-load synaptosomes with |

| 3. Release Phase | Wash synaptosomes, then perfuse with buffer containing test compound (10 µM). |

| 4. Measurement | Collect superfusate fractions every 2 mins; count radioactivity. |

| 5. Interpretation | A spike in efflux indicates Release . No spike, but blockade of uptake in separate assay indicates Reuptake Inhibition . |

Safety & Toxicological Considerations

Neurotoxicity Risk Assessment

The structural analog 4-Chloroamphetamine (4-CA) is a selective serotonergic neurotoxin that causes long-term depletion of 5-HT and degeneration of raphe nuclei terminals.

-

Risk Factor: The p-chloro substituent is the primary driver of this toxicity.

-

Mitigation: The

-methyl group in 2-(4-Chlorophenyl)Propan-1-Amine alters the transport kinetics. While definitive long-term neurotoxicity data is sparse, the compound's reversible MAO-B inhibition suggests a different toxicological profile than the substrate-driven toxicity of 4-CA. -

Precaution: Researchers should handle this compound as a potential serotonergic neurotoxin until proven otherwise.

Interaction Warnings

-

Hypertensive Crisis: As an MAO inhibitor, co-administration with tyramine-rich substrates or sympathomimetics may precipitate hypertensive crisis (Cheese Effect), though this risk is lower with MAO-B selective inhibitors.

-

Serotonin Syndrome: Co-administration with SSRIs or SRAs is contraindicated due to the cumulative increase in synaptic serotonin.

References

-

Kinemuchi, H., Arai, Y., Toyoshima, Y., Tadano, T., & Kisara, K. (1988).[3][5] Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro.[3][4][5] Japanese Journal of Pharmacology, 46(2), 197–199.[3][5]

-

Fuller, R. W. (1978). Structure-activity relationships among the halogenated amphetamines. Neuropharmacology, 17(6), 552.

-

PubChem. (n.d.).[1] Compound Summary for CID 16219122: 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. National Library of Medicine.

- Scriabine, A. (1980). Pharmacology of Antihypertensive Drugs. Raven Press. (Context on MAO inhibition in phenethylamines).

Sources

- 1. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

Technical Monograph: 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride (4-CA)

From Therapeutic Candidate to Neurotoxicological Probe

Executive Summary

2-(4-Chlorophenyl)propan-1-amine hydrochloride (commonly 4-Chloroamphetamine or 4-CA ) represents a critical dichotomy in psychopharmacology. Originally synthesized in the mid-20th century as a candidate antidepressant, it was rapidly reclassified as a selective serotonergic neurotoxin. Today, it serves not as a therapeutic, but as a precision research tool used to induce long-term depletion of serotonin (5-HT) and model serotonergic neurodegeneration.

This guide provides a high-level technical analysis of 4-CA, detailing its synthesis logic, the mechanistic cascade of its neurotoxicity, and validated protocols for its use in in vivo depletion studies.

Part 1: Chemical Identity & Synthesis Logic

IUPAC Name: 1-(4-Chlorophenyl)propan-2-amine hydrochloride

Common Names: p-Chloroamphetamine (PCA), 4-CA

Molecular Formula: C

Structural Properties

4-CA is a para-halogenated amphetamine. The addition of the chlorine atom at the para position of the phenyl ring dramatically alters its pharmacological profile compared to the parent compound, amphetamine. While amphetamine acts broadly on dopamine (DA) and norepinephrine (NE), the 4-chloro substitution shifts affinity heavily toward the serotonin transporter (SERT), transforming it into a potent serotonin releasing agent (SRA) and, subsequently, a neurotoxin.

Synthesis Pathways (Theoretical & Historical)

Note: The following describes chemical principles for educational and research context only.

The synthesis of 4-CA generally follows standard routes for substituted amphetamines, optimized for the halogenated ring.

Route A: Reductive Amination (The Standard Laboratory Route) The most direct "self-validating" synthesis involves the reductive amination of 4-chlorophenylacetone.

-

Precursor: 4-Chlorophenylacetone.

-

Reagents: Anhydrous ammonia (or ammonium acetate) and a reducing agent (e.g., Sodium Cyanoborohydride, NaBH

CN). -

Mechanism: Formation of the imine intermediate followed by in situ reduction to the amine.

-

Salt Formation: The free base oil is dissolved in an anhydrous solvent (e.g., diethyl ether) and treated with HCl gas to precipitate the stable hydrochloride salt.

Route B: The Norephedrine Route (Historical)

Early patents describe converting 4-chloro-norephedrine to 4-CA using thionyl chloride (SOCl

| Parameter | Specification | Validation Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Solubility | Soluble in water, ethanol; insoluble in ether | Solubility Test |

| Melting Point | 198–202 °C | Capillary Melting Point |

| Purity | >98% required for neurotoxicity assays | HPLC / |

Part 2: Historical Trajectory[2]

The history of 4-CA is defined by the "Fuller Shift"—the transition from drug candidate to toxicological benchmark, largely driven by the work of Ray W. Fuller at Eli Lilly in the 1960s and 70s.

The Antidepressant Era (1960s)

In the wake of the monoamine hypothesis of depression, researchers sought non-MAOI antidepressants. 4-CA was investigated because it potently inhibited serotonin reuptake. Early clinical observations suggested antidepressant efficacy, but unlike tricyclics, it didn't just block reuptake; it caused a massive release of serotonin.

The Neurotoxicity Pivot (1970s)

Fuller and colleagues (e.g., Fuller et al., 1975) observed a disturbing anomaly: while serotonin levels dropped acutely (as expected with release), they did not recover after drug clearance.

-

Observation: A single dose (10 mg/kg) in rats caused 5-HT depletion lasting weeks to months.

-

Outcome: Clinical development ceased. 4-CA became the gold standard for chemically inducing serotonergic axotomy in animal models.

Part 3: Mechanism of Action & Neurotoxicity

The neurotoxicity of 4-CA is a "Trojan Horse" mechanism. It utilizes the serotonin transporter (SERT) to enter the neuron, where it wreaks havoc on energy metabolism and vesicular storage.

The Kinetic Cascade

-

Entry: 4-CA is a substrate for SERT.[2] It enters the presynaptic terminal, competitively inhibiting 5-HT reuptake.

-

Vesicular Disruption: Once intracellular, 4-CA interacts with VMAT2 (Vesicular Monoamine Transporter 2), disrupting the pH gradient.

-

Cytosolic Flood: Serotonin dumps from vesicles into the cytosol.

-

Reverse Transport: To handle the cytosolic flood, SERT reverses, pumping 5-HT out (acute release).

-

Oxidative Catastrophe (The Toxic Phase): High cytosolic 5-HT and 4-CA undergo oxidation (potentially via MAO or auto-oxidation), generating Reactive Oxygen Species (ROS). These ROS covalently bind to Tryptophan Hydroxylase (TPH), permanently inactivating the rate-limiting enzyme for 5-HT synthesis.

Pathway Visualization

Figure 1: The "Trojan Horse" mechanism of 4-CA neurotoxicity. Note that SSRIs (like Fluoxetine) prevent toxicity by blocking the drug's entry into the neuron.

Part 4: Experimental Protocols (The Fuller Depletion Model)

This protocol is derived from the foundational work of Fuller et al. (1975) and Sanders-Bush (1975), adapted for modern pharmacological verification.

Protocol: Inducing Long-Term 5-HT Depletion (Rat)

Objective: To selectively deplete central serotonin stores without damaging dopaminergic neurons.

Reagents:

-

4-Chloroamphetamine Hydrochloride (dissolved in 0.9% saline).

-

Control vehicle (0.9% saline).

Step-by-Step Workflow:

-

Acclimation: Acclimate male Sprague-Dawley rats (200-250g) for 7 days.

-

Preparation: Prepare fresh 4-CA solution at a concentration of 10 mg/mL.

-

Administration (The Critical Dose):

-

Administer a single intraperitoneal (i.p.) injection of 10 mg/kg .[3]

-

Note on Dosage: Doses >15 mg/kg lose selectivity and may damage dopaminergic neurons. Doses <5 mg/kg may cause reversible depletion only.

-

-

Acute Phase (0-4 Hours): Observe for "Serotonin Syndrome" behaviors (wet dog shakes, salivation, hyperactivity). This confirms successful drug delivery and acute release.

-

Washout Phase (2 Weeks): Allow animals to recover for 14 days. This period is crucial to distinguish between acute pharmacological depletion (reversible) and neurotoxicity (irreversible).

-

Validation (Post-Mortem):

-

Sacrifice animals.

-

Dissect specific brain regions (Striatum, Hippocampus, Cortex).

-

Assay for 5-HT and 5-HIAA levels using HPLC-ECD.

-

Success Criteria: >60% reduction in 5-HT levels in treated vs. control group.

-

Protocol: Neuroprotection Assay (Self-Validating Control)

To prove that an observed effect is SERT-dependent, run a parallel "Protection Group."

-

Pre-treatment: Administer Fluoxetine (10 mg/kg, i.p.) 30 minutes prior to 4-CA.

-

Challenge: Administer 4-CA (10 mg/kg, i.p.).

-

Result: The Fluoxetine group should show no significant depletion of 5-HT after 2 weeks, as the SSRI blocks the entry of the toxin.

References

-

Fuller, R. W., Perry, K. W., & Molloy, B. B. (1975). Reversible and irreversible phases of serotonin depletion by 4-chloroamphetamine. European Journal of Pharmacology, 33(1), 119-124.[4] Link

-

Sanders-Bush, E., Bushing, J. A., & Sulser, F. (1975). Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms. Journal of Pharmacology and Experimental Therapeutics, 192(1), 33-41. Link

-

Rudnick, G., & Wall, S. C.[5] (1992). p-Chloroamphetamine induces serotonin release through serotonin transporters.[5] Biochemistry, 31(30), 6710-6718. Link

-

Harvey, J. A., McMaster, S. E., & Yunger, L. M. (1975). p-Chloroamphetamine: selective neurotoxic action on the serotonin system. Science, 187(4179), 841-843. Link

-

PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride (Compound Summary). National Library of Medicine. Link

Sources

- 1. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 3. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversible and irreversible phases of serotonin depletion by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride biological activity and pharmacology

An In-Depth Technical Guide on the Biological Activity and Pharmacology of 4-Chloroamphetamine Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride, a compound more commonly known in scientific literature as para-Chloroamphetamine (PCA) or 4-Chloroamphetamine (4-CA). Initially investigated for its potential as an antidepressant and appetite suppressant, its development was halted due to the discovery of potent, selective, and long-lasting serotonergic neurotoxicity.[1] Today, PCA serves as an invaluable research tool for selectively lesioning serotonin (5-HT) pathways, enabling deeper investigation into the role of the serotonergic system in various physiological and pathological processes. This document details its pharmacodynamic mechanisms, core biological activities with a focus on neurotoxicity, structure-activity relationships, and standard protocols for its use in a research context.

Introduction and Chemical Identity

para-Chloroamphetamine (PCA) is a synthetic compound belonging to the substituted amphetamine class.[1] Its unique pharmacological profile is dominated by its powerful effects on the central serotonin system, distinguishing it from its parent compound, amphetamine, which is primarily dopaminergic and noradrenergic.

Table 1: Chemical and Physical Properties

| Identifier | Value |

| Systematic Name | 2-(4-Chlorophenyl)propan-1-amine hydrochloride |

| Common Names | para-Chloroamphetamine HCl, 4-Chloroamphetamine HCl, PCA, 4-CA |

| CAS Number | 3706-38-5[2][3] |

| Molecular Formula | C₉H₁₂ClN • HCl[3] |

| Molecular Weight | 206.11 g/mol [2][3][4] |

| Appearance | White to off-white crystalline solid[2][3] |

| Solubility | Soluble in water (>20 mg/mL), DMSO (>20 mg/mL), and Ethanol (30 mg/mL)[2][3] |

Historically, PCA was clinically evaluated for therapeutic applications, but these trials were abandoned following preclinical evidence of severe neurotoxicity in animal models.[1] This discovery, however, pivoted its use into the realm of neuroscience research, where it remains a widely employed pharmacological tool for inducing selective chemical lesions of 5-HT neurons.[1] Its ability to be administered systemically, unlike other serotonergic neurotoxins such as 5,7-dihydroxytryptamine (5,7-DHT) that require direct intracerebral injection, makes it particularly advantageous for laboratory studies.[1]

Pharmacodynamics: A Multi-faceted Mechanism of Action

PCA's interaction with monoamine systems is complex, functioning primarily as a potent releasing agent and secondarily as a reuptake inhibitor and enzyme inhibitor.

The Serotonin Transporter (SERT) as a Primary Target

The principal mechanism of PCA is its action as a high-affinity substrate for the serotonin transporter (SERT).[2][5] Unlike a simple reuptake inhibitor which blocks the transporter externally, PCA is actively transported into the presynaptic neuron by SERT. This uptake is the critical first step for its subsequent actions. Once inside the neuron, PCA disrupts the vesicular storage of serotonin and induces a reversal of the transporter's function, causing a massive, non-exocytotic efflux of serotonin from the cytoplasm into the synaptic cleft.[2]

A Balanced Monoamine Releasing Agent

While its effects on serotonin are most pronounced, PCA is a well-balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] In rat brain synaptosomes, its half-maximal effective concentrations (EC₅₀) for inducing release are potent across all three monoamine systems:

-

Serotonin (5-HT): 28.3 nM

-

Norepinephrine (NE): 23.5 - 26.2 nM

-

Dopamine (DA): 42.2 - 68.5 nM[1]

PCA also functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), though with lower potency compared to its releasing activity.[1] The immediate and dramatic increase in synaptic serotonin levels is responsible for the acute behavioral and physiological effects of the drug.

Inhibition of Serotonin Synthesis

In addition to its effects on serotonin release and reuptake, PCA directly inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[2][6] This enzymatic inhibition contributes to the subsequent depletion of serotonin stores, compounding the effects of the initial release.

Figure 1: Pharmacodynamic mechanism of PCA at the serotonergic synapse.

Core Biological Activity: Selective Serotonergic Neurotoxicity

The defining characteristic of PCA is its ability to induce long-lasting, selective damage to serotonin neurons at higher doses.[1][3] This effect is dose-dependent and persists for weeks to months after a single administration.[6]

Acute vs. Long-Term Effects

The acute effects of PCA administration (first few hours) are characterized by a massive depletion of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[3][7] While the drug's impact on catecholamine (dopamine and norepinephrine) systems is transient and resolves within about 24 hours, the effects on the serotonin system are profoundly different.[6]

Following a single high dose (e.g., 10 mg/kg in rats), the initial depletion of 5-HT is followed by a prolonged period of serotonergic hypofunction. This is characterized by:

-

Persistent depletion of 5-HT and 5-HIAA content. [1]

-

Reduced activity of tryptophan hydroxylase. [6]

-

Decreased 5-HT reuptake capacity due to a loss of serotonin transporters. [1][6]

-

Histological evidence of nerve fiber degeneration. [1]

Studies have shown that even 3 months after a single 10 mg/kg dose of PCA, the brain's capacity for 5-HT uptake remains reduced by 50%.[6]

Regional and Neuronal Selectivity

PCA's neurotoxicity is remarkably selective for 5-HT neurons, with no long-term depletion of norepinephrine or dopamine observed.[1] Furthermore, not all serotonergic pathways are equally vulnerable. Projections originating from the dorsal raphe nucleus are highly susceptible to damage, while those from the median raphe nucleus, hypothalamus, and spinal cord are more resistant.[1] The greatest reductions in 5-HT markers are typically observed in the midbrain, hippocampus, and striatum.[6]

Mechanisms of Neurotoxicity

The precise molecular cascade leading to neuronal death is not fully elucidated, but several key requirements have been identified:

-

Uptake via SERT is essential: The neurotoxicity can be completely blocked by co-administration of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, which prevent PCA from entering the neuron.[1] This protection holds even when the SSRI is administered several hours after PCA, indicating that the irreversible damage occurs after the initial serotonin depletion.[1]

-

Metabolic Activation: It is hypothesized that PCA may be metabolized within the neuron to a reactive species that induces oxidative stress and triggers cytotoxic pathways.

-

Oxidative Stress: The massive disruption of monoamine homeostasis and potential formation of reactive metabolites are thought to generate significant oxidative stress, overwhelming the neuron's antioxidant defenses and leading to apoptosis or necrosis.[8]

Table 2: Dose-Dependent Neurotoxic Effects of PCA in Rats (7 Days Post-Administration)

| PCA Dose (mg/kg, i.p.) | % Reduction in Hippocampal 5-HT | % Reduction in Striatal TPH Activity | Reference |

| 2.5 | ~20% | ~15% | [6] |

| 5.0 | ~50-60% | ~50% | [6] |

| 10.0 | >80% | >75% | [1][6] |

Note: Values are approximate, synthesized from descriptions in cited literature for illustrative purposes.

Pharmacokinetics and Metabolism

PCA is readily absorbed and crosses the blood-brain barrier to exert its central effects.[1] Its N-methylated analog, para-chloromethamphetamine (PCMA), is a prodrug that is rapidly and extensively metabolized to PCA in vivo.[1][9] PCMA itself produces similar long-term serotonergic neurotoxicity, only slightly less potently than PCA, an effect attributed to its conversion to the primary compound.[1][9]

The duration of action is biphasic: the acute psychoactive and physiological effects (such as changes in blood pressure) last for a few hours, while the neurotoxic effects on the serotonin system are, for all practical purposes, irreversible on a typical experimental timescale.[1][10]

Structure-Activity Relationships (SAR)

The neurotoxic profile of PCA is highly dependent on its chemical structure.

-

Role of the α-Methyl Group: This group appears essential for potent neurotoxicity. The α-ethyl analogue, 4-chlorophenylisobutylamine (4-CAB), is substantially less effective as a serotonergic neurotoxin.[1][11] A single 10 mg/kg dose of PCA causes an ~80% reduction in 5-HT markers, whereas a similar dose of 4-CAB results in only a ~20% decrease.[11]

-

Position of the Chloro Substituent: The para (4-position) placement of the chlorine atom is critical. Moving the chlorine to the ortho (2-position) or meta (3-position) results in a loss of significant serotonergic depleting activity.[1]

-

Nature of the Halogen: Other para-halogenated amphetamines, such as para-bromoamphetamine (PBA), also exhibit serotonergic neurotoxicity similar to PCA. In contrast, para-fluoroamphetamine (PFA) has a much weaker and less persistent effect on serotonin levels.[1]

Experimental Protocol: Assessment of PCA-Induced Neurotoxicity

This section outlines a standard workflow for quantifying the neurotoxic effects of PCA in a rodent model. This protocol is a self-validating system, incorporating neurochemical and immunohistochemical endpoints to confirm selective serotonergic lesioning.

Step-by-Step Methodology

-

Animal Cohorts and Acclimation:

-

House male Sprague-Dawley rats (250-300g) under standard 12h light/dark cycle with ad libitum access to food and water for 7 days prior to the experiment.

-

Establish three cohorts: Vehicle Control (Saline), PCA-treated (10 mg/kg), and Protection Control (Fluoxetine 10 mg/kg, 30 min prior to PCA 10 mg/kg).

-

-

Drug Administration:

-

Dissolve PCA hydrochloride and Fluoxetine hydrochloride in sterile 0.9% saline.

-

Administer all drugs via intraperitoneal (i.p.) injection at a volume of 1 mL/kg.

-

-

Post-Dosing Period:

-

Monitor animals for any acute adverse reactions.

-

Maintain animals for a 7-day washout period to allow for the resolution of acute effects and the establishment of the long-term neurotoxic lesion.

-

-

Tissue Collection and Processing:

-

On day 7, deeply anesthetize animals with isoflurane and euthanize via decapitation.

-

Rapidly dissect the brain on an ice-cold surface.

-

For neurochemistry, dissect specific regions (e.g., hippocampus, striatum, frontal cortex), snap-freeze in liquid nitrogen, and store at -80°C.

-

For immunohistochemistry, perfuse a separate subset of animals transcardially with saline followed by 4% paraformaldehyde (PFA). Post-fix brains in PFA overnight before transferring to a sucrose solution for cryoprotection.

-

-

Endpoint Analysis:

-

Neurochemistry (HPLC-ECD): Homogenize brain tissue samples and analyze for levels of 5-HT and 5-HIAA using High-Performance Liquid Chromatography with Electrochemical Detection. This provides a quantitative measure of serotonin depletion.

-

Immunohistochemistry (IHC): Section the PFA-fixed brains and perform IHC using antibodies against SERT and/or TPH. Visualize the density of serotonergic fibers in target regions (e.g., hippocampus). A marked reduction in SERT-positive fibers in the PCA group compared to controls confirms physical degeneration.

-

-

Data Analysis:

-

Analyze HPLC data using one-way ANOVA with post-hoc tests (e.g., Tukey's) to compare 5-HT levels between the three groups.

-

Quantify IHC images by measuring the density of immunolabeling in defined regions of interest.

-

Sources

- 1. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. DL-p-氯苯异丙胺 盐酸盐 ≥94% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute and chronic effects of 4-chloroamphetamine on monoamine metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. para-Chloromethamphetamine - Wikipedia [en.wikipedia.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. 4-Chlorophenylisobutylamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Synthesis Protocol: 2-(4-Chlorophenyl)propan-1-amine Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-(4-chlorophenyl)propan-1-amine hydrochloride, a key intermediate for various research applications. The protocol details a robust and scalable one-pot reductive amination of 4-chlorophenylacetone using ammonium acetate as the amine source and sodium cyanoborohydride as the reducing agent. This method is selected for its high efficiency, operational simplicity, and the selectivity of the reducing agent, which minimizes side reactions.[1][2] This guide includes a detailed step-by-step protocol, safety precautions, characterization data, and troubleshooting advice to ensure reliable and reproducible results for researchers in organic synthesis and drug development.

Background and Significance

2-(4-Chlorophenyl)propan-1-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry and materials science. As a substituted phenethylamine derivative, this scaffold is present in a variety of biologically active molecules. The reliable synthesis of this compound in high purity is therefore a critical first step for many research endeavors. The method described herein, the Borch reductive amination, is a widely adopted strategy for amine synthesis due to its versatility and mild reaction conditions.[3] It proceeds through the in situ formation of an imine from a carbonyl compound and an amine, which is then selectively reduced by a mild hydride agent.[4][5]

The choice of sodium cyanoborohydride (NaBH₃CN) is critical to the success of this one-pot reaction. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH₃CN is stable at the mildly acidic pH required for imine formation and is selective for the reduction of the protonated imine (iminium ion) over the starting ketone.[1][3][6] This chemoselectivity prevents the premature reduction of the 4-chlorophenylacetone, thereby maximizing the yield of the desired amine.[1][4]

Synthesis Overview & Mechanism

The synthesis proceeds in a single reaction vessel, combining the ketone, amine source, and reducing agent. The mechanism involves two key stages:

-

Imine Formation: 4-Chlorophenylacetone reacts with ammonia (generated from ammonium acetate) under mildly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine. The equilibrium is driven towards the imine in the presence of a dehydrating agent or by the subsequent irreversible reduction step.

-

Imine Reduction: The imine is protonated to form a more electrophilic iminium ion. Sodium cyanoborohydride, a nucleophilic hydride donor, then selectively attacks the iminium carbon, reducing the C=N double bond to afford the target primary amine, 2-(4-chlorophenyl)propan-1-amine.[6][7][8]

The free amine is then isolated and converted to its hydrochloride salt for improved stability, handling, and solubility in aqueous media.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount | Purity | Supplier |

| 4-Chlorophenylacetone | C₉H₉ClO | 168.62 | 29.65 | 1.0 | 5.00 g | ≥97% | Sigma-Aldrich |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 296.5 | 10.0 | 22.85 g | ≥98% | Sigma-Aldrich |

| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 44.48 | 1.5 | 2.80 g | 95% | Sigma-Aldrich |

| Methanol (MeOH) | CH₄O | 32.04 | - | - | 150 mL | Anhydrous | Sigma-Aldrich |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | - | As needed | Anhydrous | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | ~50 mL | 2 M in Et₂O | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | - | As needed | 3 M solution | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | As needed | ACS Grade | Sigma-Aldrich |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed | Granular | Sigma-Aldrich |

Equipment

-

500 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Melting point apparatus

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(4-Chlorophenyl)propan-1-amine HCl.

Step-by-Step Procedure

Part A: Reductive Amination

-

To a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenylacetone (5.00 g, 29.65 mmol) and ammonium acetate (22.85 g, 296.5 mmol).

-

Add 150 mL of anhydrous methanol to the flask. Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until all solids are dissolved.

-

Slowly add sodium cyanoborohydride (2.80 g, 44.48 mmol) to the stirring solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is necessary to control the initial effervescence and exothermic reaction.

-

Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate, staining with ninhydrin for the amine product).

Part B: Workup and Isolation of the Free Base

-

After 24 hours, cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by slowly adding 3 M HCl (aq) until the pH is ~2. This step neutralizes excess reducing agent and ammonium acetate. Safety Note: Perform this step in a well-ventilated fume hood as toxic HCN gas may be evolved.[4]

-

Remove the methanol from the mixture using a rotary evaporator.

-

Transfer the remaining aqueous residue to a separatory funnel. Make the solution strongly basic (pH > 12) by the slow addition of 3 M NaOH (aq). Check the pH using pH paper. Causality Note: Basification deprotonates the amine hydrochloride, converting it to the water-insoluble free base for extraction.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(4-chlorophenyl)propan-1-amine as a yellow oil.

Part C: Hydrochloride Salt Formation and Purification

-

Dissolve the crude amine oil in approximately 100 mL of anhydrous diethyl ether.

-

While stirring, add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting slurry for an additional 30 minutes at room temperature.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any non-basic impurities.

-

Dry the product under high vacuum for several hours to yield pure 2-(4-chlorophenyl)propan-1-amine hydrochloride as a white crystalline solid.

Characterization and Analysis

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Analysis Technique | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | Literature values should be consulted; typically sharp for a pure compound. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.2 (br s, 3H, -NH₃⁺), 7.4-7.2 (m, 4H, Ar-H), ~3.2 (m, 1H, CH), ~2.9 (m, 2H, CH₂), ~1.1 (d, 3H, CH₃). Note: Peak positions are estimates and may vary. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~139 (Ar-C), ~131 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~45 (CH₂), ~40 (CH), ~20 (CH₃). Note: Peak positions are estimates and may vary. |

| FT-IR (KBr, cm⁻¹) | ~2900-3100 (N-H stretch, broad), ~1600, 1490 (Ar C=C stretch), ~820 (para-substituted C-H bend), ~1090, 1015 (C-Cl stretch). |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₉H₁₃ClN⁺: 170.07; found: ~170.1. |

Safety Precautions

-

General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated chemical fume hood.

-

Sodium Cyanoborohydride (NaBH₃CN): Highly toxic if swallowed or inhaled. Contact with acids liberates extremely toxic and flammable hydrogen cyanide (HCN) gas.[9] Quenching must be done slowly and in a fume hood.

-

4-Chlorophenylacetone: Irritant. Avoid contact with skin and eyes.

-

Solvents: Methanol, diethyl ether, and dichloromethane are flammable and volatile. Avoid open flames and ensure proper ventilation.

-

Acids/Bases: Concentrated HCl and NaOH solutions are corrosive. Handle with care.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; inefficient extraction; loss during salt formation. | Extend reaction time and monitor by TLC. Ensure pH is >12 during extraction. Use minimal solvent for dissolving the free base before precipitation. |

| Oily Product after Salt Formation | Product is not fully crystalline or contains impurities. | Triturate the oil with fresh, cold diethyl ether. If it remains an oil, re-dissolve in minimal methanol and re-precipitate with ether. |

| No Precipitation during Salt Formation | Amine concentration is too low; insufficient HCl added. | Reduce the volume of diethyl ether. Continue adding HCl solution until precipitation is complete. |

| Broad or Impure NMR Spectrum | Residual solvent; incomplete reaction; side products. | Ensure the product is thoroughly dried under vacuum. Consider recrystallization (e.g., from ethanol/ether) for further purification. |

References

-

Chemistry Steps. (2024, March 28). Reductive Amination. Available at: [Link]

-

Organic Chemistry Tutor. Reductive Amination. Available at: [Link]

-

Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

-

Kozinski, R. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ChemEd Xchange. Available at: [Link]

-

GlaxoSmithKline. Reductive Amination. Available at: [Link]

-

PubChem. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]

-

Wikipedia. Sodium cyanoborohydride. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. youtube.com [youtube.com]

- 9. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

Application Note: High-Purity Isolation of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride via Optimized Recrystallization

Abstract & Introduction

2-(4-Chlorophenyl)propan-1-amine hydrochloride is a primary amine salt of significant interest in synthetic chemistry and drug development as a research chemical and building block.[1] The purity of such compounds is paramount for obtaining reliable data in subsequent applications and for meeting stringent regulatory standards. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, predicated on the principle of differential solubility.[2][3] This method effectively removes impurities by dissolving the crude material in a hot solvent and allowing the desired compound to selectively crystallize upon cooling, leaving impurities behind in the solution.[4]

This application note provides a detailed, field-proven protocol for the purification of 2-(4-chlorophenyl)propan-1-amine hydrochloride. We will explore the rationale behind solvent selection, provide a step-by-step methodology, and offer insights into achieving high purity and yield.

The Principle of Recrystallization for Amine Salts

The efficacy of recrystallization hinges on the selection of a suitable solvent system. The ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at reduced temperatures (e.g., 0-4 °C).[3][5] This temperature-dependent solubility gradient is the driving force for the purification process. As a saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystalline lattice. The slower the cooling process, the larger and purer the crystals, as this allows for the selective incorporation of the target molecule into the growing crystal lattice while rejecting impurity molecules.[6]

Amine hydrochloride salts, being ionic, are generally soluble in polar solvents like water and lower alcohols.[6][7] However, a significant challenge is that their solubility can remain high even at low temperatures in solvents like methanol or ethanol, leading to poor recovery.[8] Therefore, a solvent that offers a more pronounced solubility differential is required. For many hydrochloride salts, 2-propanol (isopropanol) is an excellent choice as it often provides this necessary balance, a fact supported by its use in purifying structurally similar substituted amphetamines.[8][9]

Experimental Workflow for Recrystallization

The following diagram outlines the comprehensive workflow for the purification of 2-(4-chlorophenyl)propan-1-amine hydrochloride.

Caption: Recrystallization workflow for 2-(4-chlorophenyl)propan-1-amine HCl.

Detailed Recrystallization Protocol

This protocol is optimized for starting with approximately 10 grams of crude material. Adjust solvent volumes accordingly for different scales.

4.1 Materials and Equipment

-

Crude 2-(4-chlorophenyl)propan-1-amine hydrochloride

-

2-Propanol (Isopropanol, IPA), reagent grade

-

Deionized water (for ice bath)

-

Erlenmeyer flasks (50 mL and 100 mL)

-

Graduated cylinders

-

Hot plate with magnetic stirring

-

Büchner funnel and filter flask

-

Whatman grade 1 filter paper (or equivalent)

-

Vacuum source

-

Spatula and watch glass

-

Ice bath container

4.2 Step-by-Step Procedure

-

Preparation : Weigh the crude 2-(4-chlorophenyl)propan-1-amine hydrochloride and place it into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Solvent Addition : In a separate 50 mL Erlenmeyer flask, heat approximately 50 mL of isopropanol on a hot plate to a gentle boil.

-

Dissolution : While stirring the crude solid, slowly add the minimum amount of hot isopropanol required to fully dissolve the material.[4] Add the solvent in small portions, allowing the solution to return to a near-boiling state between additions. The goal is to create a saturated solution at high temperature.

-

Expert Tip : Avoid adding excess solvent, as this will significantly reduce the final yield. If insoluble particulate matter remains, a hot filtration step is necessary before cooling.

-

-

Slow Cooling : Once all the solid has dissolved, remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. This slow cooling phase is crucial for the formation of large, high-purity crystals.[6]

-

Ice Bath Cooling : After the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

-

Isolation : Set up a vacuum filtration apparatus with a Büchner funnel and a properly sized filter paper. Wet the filter paper with a small amount of ice-cold isopropanol to ensure a good seal.

-

Crystal Collection : Swirl the cold slurry in the Erlenmeyer flask and pour it into the Büchner funnel under vacuum. Use a spatula to transfer any remaining crystals.

-

Washing : With the vacuum still applied, wash the collected crystals (the "filter cake") with a small volume (e.g., 5-10 mL) of ice-cold isopropanol.[4] This step removes any residual mother liquor containing dissolved impurities.

-

Self-Validation : The wash liquid should be colorless. If it is colored, it indicates the successful removal of colored impurities from the crystal surface.

-

-

Drying : Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the purified crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a modest temperature (e.g., 40-50 °C) until a constant weight is achieved.

Summary of Key Process Parameters

| Parameter | Recommended Specification | Rationale & Expert Insights |

| Solvent | 2-Propanol (Isopropanol) | Provides an optimal solubility curve for many amine hydrochlorides, balancing good dissolution when hot with poor solubility when cold to maximize yield.[8][9] |

| Solvent Ratio | Minimal volume to dissolve at boiling | Using the minimum necessary volume creates a saturated solution, which is essential for high recovery upon cooling. Excess solvent is a common cause of low yield.[4] |

| Cooling Method | 1. Slow ambient cooling2. Ice bath | Slow initial cooling promotes the growth of larger, purer crystals. Subsequent ice bath cooling maximizes the amount of product that crystallizes out of solution.[6] |

| Washing Solvent | Ice-cold 2-Propanol | Using a cold solvent prevents the dissolution of the purified product while effectively rinsing away soluble impurities from the crystal surfaces.[4] |

| Purity Assessment | Melting Point Analysis | A sharp melting point range that is close to the literature value for the pure compound indicates high purity. Impurities typically cause melting point depression and broadening.[5] |

| Troubleshooting | Oiling out (product separates as a liquid) | This occurs if the boiling point of the solvent is higher than the melting point of the solute. Re-heat to dissolve the oil and add slightly more solvent before cooling again. |

| No crystal formation | May be due to using too much solvent or the solution being supersaturated. Try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound to induce crystallization.[5] |

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of 2-(4-chlorophenyl)propan-1-amine hydrochloride. By carefully selecting the solvent system and controlling the rates of dissolution and cooling, researchers can effectively remove process-related impurities and obtain a final product of high purity suitable for demanding research and development applications. The principles and techniques described herein are broadly applicable to the purification of other crystalline amine salts.

References

-

Recrystallization and Acid/Base Extraction - The Basics. The Basics. Link

-

Purification of organic hydrochloride salt? ResearchGate. Link

-

AMPHETAMINE Monograph. SWGDRUG.org. Link

-

Recrystallization. University of California, Irvine - Department of Chemistry. Link

-

2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. PubChem - National Center for Biotechnology Information. Link

-

Recrystallization and Crystallization. University of Rochester - Department of Chemistry. Link

-

How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate. Link

-

Non-distillative process for manufacturing high purity amphetamines. Google Patents. Link

-

The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds. Royal Society of Chemistry. Link

-

RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. United Nations Office on Drugs and Crime. Link

-

Recrystallization - Organic Chemistry Lab Technique. YouTube. Link

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Link

Sources

- 1. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. mt.com [mt.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. designer-drug.com [designer-drug.com]

- 7. swgdrug.org [swgdrug.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2024175957A1 - Non-distillative process for manufacturing high purity amphetamines - Google Patents [patents.google.com]

2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride analytical standards and where to buy

An In-Depth Guide to the Analytical Standards and Quality Control of 2-(4-Chlorophenyl)propan-1-amine Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Analytical Standards

2-(4-Chlorophenyl)propan-1-amine hydrochloride is a substituted phenethylamine derivative of significant interest in pharmaceutical research and development.[1] As with any compound intended for potential therapeutic use or as a crucial intermediate in synthesis, establishing its identity, purity, and stability is paramount. This is where analytical reference standards become indispensable. A certified reference standard is a highly purified and well-characterized material that serves as a benchmark for qualitative and quantitative analysis, ensuring the accuracy and reliability of analytical data across different laboratories and throughout the drug development lifecycle.[2]

This guide provides a comprehensive overview of 2-(4-Chlorophenyl)propan-1-amine hydrochloride, its analytical standards, procurement sources, and detailed protocols for its characterization using state-of-the-art analytical techniques. The methodologies described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools necessary for rigorous quality control.

Procurement of Certified Reference Standards

The acquisition of high-purity reference standards is the foundational step for any analytical work. These standards are produced by specialized manufacturers and are accompanied by a Certificate of Analysis (CoA) that details their purity and the methods used for characterization. Several reputable suppliers offer 2-(4-Chlorophenyl)propan-1-amine and its hydrochloride salt.

| Supplier | Compound Name | CAS Number | Notes |

| Sigma-Aldrich (Merck) | 2-(4-chlorophenyl)propan-1-amine | 4806-79-5 | Often available as the free base; suitable for creating in-house standards.[3] |

| Enamine | 2-(4-chlorophenyl)propan-1-amine | 4806-79-5 | A well-known supplier of screening compounds and building blocks. |

| ChemScene | 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride | 72954-91-7 | A structural isomer, highlighting the importance of correct substance identification.[4] |

| LGC Standards | Varies | Varies | A leading global manufacturer of reference materials, including those from brands like Mikromol™ and Toronto Research Chemicals (TRC).[5] |

| Clinivex | Varies | Varies | A supplier of a broad portfolio of pharmaceutical reference standards.[6] |

| AccuStandard | Varies | Varies | A manufacturer of Certified Reference Materials for various industries.[7] |

Note: Availability and product specifications are subject to change. It is crucial to obtain the latest Certificate of Analysis from the supplier for the specific lot being purchased.

Analytical Methodologies and Protocols

The accurate characterization of 2-(4-Chlorophenyl)propan-1-amine hydrochloride requires a multi-technique approach to confirm its structure and quantify its purity. The following sections detail robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally stable compounds.[8] A reversed-phase method is particularly suitable for analyzing polar compounds like amines.

Causality Behind Experimental Choices:

-

Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the nonpolar phenyl group of the analyte, allowing for good separation from more polar impurities.[8]

-

Mobile Phase: A mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (acetonitrile) is used. The buffer controls the pH to ensure the amine is in a consistent protonation state, leading to sharp, reproducible peaks. The acetonitrile content is optimized to achieve a suitable retention time.[9][10]

-

Detector: A UV detector is chosen because the chlorophenyl group contains a chromophore that absorbs UV light, enabling sensitive detection.[9]

Experimental Protocol: RP-HPLC

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

-

-

Reagents and Solutions:

-

Mobile Phase A: 0.1% Orthophosphoric acid in Milli-Q water, pH adjusted to 3.2 with triethylamine.[10]

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of the 2-(4-Chlorophenyl)propan-1-amine hydrochloride reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

-

Test Sample Solution: Prepare the test sample in the same manner as the standard solution.

-

-

Analysis and Data Interpretation:

-

Inject the diluent (as a blank), followed by the standard solution (in replicate, e.g., n=5) to establish system suitability (checking for retention time reproducibility, peak area, and tailing factor).

-

Inject the test sample solution.

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.

-

Workflow Visualization: HPLC Analysis

Sources

- 1. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reference Standards | SpiroChem [spirochem.com]

- 3. 2-(4-chlorophenyl)propan-1-amine | 4806-79-5 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]

- 6. theclinivex.com [theclinivex.com]

- 7. accustandard.com [accustandard.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ijper.org [ijper.org]

Application Note: In Vitro Assay Development for Evaluating MAO-B Inhibition Using 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride

Executive Summary

The development of targeted neurotherapeutics—particularly for Parkinson's disease and depression—relies heavily on the precise modulation of monoamine oxidase (MAO) enzymes. 2-(4-Chlorophenyl)propan-1-amine hydrochloride , widely known as p-chloro-β-methylphenethylamine hydrochloride (p-CMPEA) (CAS: 4806-79-5), is a highly characterized, reversible, and competitive inhibitor of Monoamine Oxidase B (MAO-B) ()[1].

Unlike irreversible suicide inhibitors (e.g., Selegiline), p-CMPEA acts as a substrate analogue, making it an indispensable reference standard for determining the competitive binding kinetics (

Mechanistic Rationale & Target Biology

Monoamine oxidases are outer mitochondrial membrane-bound flavoproteins responsible for the oxidative deamination of biogenic amines. The reaction generates an imine intermediate, reducing the FAD cofactor, which is subsequently reoxidized by molecular oxygen to produce hydrogen peroxide (

p-CMPEA is structurally homologous to endogenous phenethylamines but features a para-chloro substitution and a beta-methyl group. This specific structural conformation restricts its metabolism and allows it to competitively occupy the MAO-B active site. Kinetic studies demonstrate that p-CMPEA exhibits an extraordinary 620-fold higher sensitivity for MAO-B over MAO-A ()[3].

Enzymatic Pathway & Detection Architecture

To quantify this inhibition in vitro, we utilize a coupled enzymatic detection system. As MAO-B metabolizes a specific substrate (Benzylamine), the resulting

Fig 1: Coupled fluorometric assay workflow for MAO-B inhibition by p-CMPEA.

Self-Validating Assay Architecture

A fundamental pillar of assay development is ensuring the protocol is a self-validating system . Because the Amplex Red readout relies on

To guarantee data integrity, this protocol mandates a tripartite control system:

-

The Pharmacological Anchor : p-CMPEA is used as the reversible competitive control to validate the assay's sensitivity to

shifts. -

The Background Subtraction Well : Vehicle + Enzyme + Detection Mix (No Substrate) to account for auto-oxidation of the fluorophore.

-

The Orthogonal Interference Control : A parallel well containing the test inhibitor, Detection Mix, and a known spike of exogenous

(without MAO-B). If the inhibitor reduces the fluorescence here, it is falsely acting as an

Quantitative Data Summaries

Table 1: Pharmacological Profile of p-CMPEA

| Parameter | MAO-A | MAO-B | Selectivity Ratio (B vs A) |

| Inhibition Mechanism | Competitive | Competitive | N/A |

| Relative Sensitivity | Low | High | ~620-fold preference for MAO-B |

| Optimal Substrate | p-Tyramine | Benzylamine | N/A |

| Assay Detection Limit | 1.2 × 10⁻⁵ U/mL | 1.2 × 10⁻⁵ U/mL | N/A |

Table 2: Reagent Master Mix Preparation (per 96-well plate)

| Reagent | Stock Concentration | Final Assay Concentration | Volume per Well |

| Sodium Phosphate Buffer | 0.1 M (pH 7.4) | 0.05 M | 40 µL |

| Recombinant hMAO-B | 5 U/mL | 0.05 U/reaction | 10 µL |

| p-CMPEA (Inhibitor) | Variable (in 1% DMSO) | 1 nM to 100 µM | 25 µL |

| Benzylamine (Substrate) | 10 mM | 1 mM | 12.5 µL |

| Amplex Red / HRP Mix | 1 mM / 10 U/mL | 50 µM / 1 U/mL | 12.5 µL |

Experimental Protocol

Step 1: Reagent Preparation

-

Action : Reconstitute p-CMPEA in anhydrous DMSO to a 10 mM stock. Perform 3-fold serial dilutions in 0.05 M Sodium Phosphate Buffer (pH 7.4). Ensure the final DMSO concentration in the assay well never exceeds 1%.

-

Causality : High concentrations of DMSO alter the dielectric constant of the buffer, which can denature the MAO-B enzyme and artificially quench the Amplex Red fluorescence, leading to skewed

calculations.

Step 2: Pre-Incubation Phase

-

Action : In a black, opaque 96-well microplate, combine 50 µL of the MAO-B enzyme solution with 25 µL of the p-CMPEA dilutions. Incubate in the dark at 37°C for 15 minutes.

-

Causality : Pre-incubation allows the competitive inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced. Skipping this step risks substrate-induced displacement artifacts and inaccurate

determination.

Step 3: Reaction Initiation

-

Action : Prepare a combined "Substrate/Detection Master Mix" containing Benzylamine, Amplex Red, and HRP. Add 25 µL of this mix to all wells simultaneously using a multichannel pipette to initiate the reaction.

-

Causality : Initiating the reaction with a combined substrate and detection mix minimizes the accumulation of unquantified

. The immediate coupling of

Step 4: Kinetic Measurement

-

Action : Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C. Read fluorescence continuously every 2 minutes for 60 minutes at Excitation 530 nm / Emission 590 nm.

-

Causality : Continuous kinetic monitoring allows for the extraction of the initial velocity (

) from the strictly linear phase of the reaction. End-point assays risk substrate depletion or product inhibition, which obscures true competitive kinetics.

Data Analysis & Kinetic Characterization

To confirm the competitive nature of p-CMPEA, plot the initial velocities (

For a competitive inhibitor like p-CMPEA, the lines will intersect at the y-axis, indicating that

References

-

Kinemuchi H, Arai Y, Toyoshima Y, Tadano T, Kisara K. (1988). Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro. Japanese Journal of Pharmacology, 46(2):197-9.

-

Zhou M, Panchuk-Voloshina N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 253(2):169-74.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 107341, 4-Chloro-beta-methylbenzeneethanamine.

-

Reyes-Parada M, Iturriaga-Vásquez P, Cassels BK. (2020). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology, 10:1590.

-